Lometrexol

Vue d'ensemble

Description

Lometrexol est un analogue du folate et un composé antifolate antipurine. Il a été synthétisé en 1985 par Taylor et ses collègues . Contrairement au méthotrexate, qui inhibe la dihydrofolate réductase, le this compound cible la glycinamide ribonucléotide formyltransférase (GARFT), une enzyme impliquée dans la biosynthèse des purines . Ce composé a été étudié pour son potentiel dans le traitement de divers cancers, notamment le cancer du poumon, le carcinome colorectal et le carcinome du sein .

Applications De Recherche Scientifique

Lometrexol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the mechanisms of folate analogues and antifolates.

Biology: Researchers use this compound to investigate the role of folate metabolism in cellular processes and its impact on cell proliferation and apoptosis.

Mécanisme D'action

Target of Action

Lometrexol primarily targets the enzyme Dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell growth .

Mode of Action

This compound acts as an antifolate , inhibiting the enzyme DHFR . By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, thereby interfering with DNA synthesis and cell growth .

Biochemical Pathways

This compound affects the de novo purine biosynthesis pathway . It inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT) , which is essential for this pathway . This inhibition disrupts the production of purine nucleotides, which are necessary for DNA and RNA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound were best described by a three-compartment model . The mean clearance and volume of distribution were 1.6 +/- 0.6 liters/h/m2 and 8.9 +/- 4.1 liters/m2, respectively . The mean half-lives were 0.23 +/- 0.1, 2.9 +/- 1.4, and 25.0 +/- 48.7 hours . This compound is considerably eliminated through the kidneys, accounting for 56 +/- 17% of the total dose administered within 6 hours of treatment, and 85 +/- 16% within 24 hours of treatment .

Result of Action

The inhibition of DHFR and GARFT by this compound leads to a decrease in the activity of vital biochemical processes in the cell . This results in a disruption of DNA and RNA synthesis, which can lead to cell death . The cumulative toxicity of this compound is related to tissue concentration .

Action Environment

The action of this compound can be influenced by the presence of other compounds. For instance, the therapeutic efficacy of this compound can be decreased when used in combination with Folic acid . Also, the serum concentration of the active metabolites of this compound can be reduced when this compound is used in combination with Glucarpidase, resulting in a loss in efficacy .

Analyse Biochimique

Biochemical Properties

Lometrexol is a tight-binding antifolate inhibitor of the purine de novo enzyme glycinamide ribonucleotide formyltransferase (GARFT) . It has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .

Cellular Effects

This compound has shown significant activity against a broad panel of solid tumors . It has been found to induce a unique gene expression signature in cells . In addition, it has been associated with a fall in hematocrit, hemoglobin, and platelet count, indicating that the cumulative toxicity of this compound is related to tissue concentration and not plasma pharmacokinetics .

Molecular Mechanism

This compound inhibits the first folate-dependent enzyme in de novo purine biosynthesis . It is activated by folypolyglutamate synthetase . This compound has a 6-fold higher affinity for FRα than LY309887 and both compounds have higher affinity for the α isoform compared to the β isoform .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a shift in metabolic activity toward increased purine synthesis . Over time, red blood cell (RBC) this compound levels rise, long after plasma this compound is undetectable .

Dosage Effects in Animal Models

In animal models, this compound has shown significant activity against a broad panel of solid tumors . Tumors with MLL3 and/or MLL4 mutations were highly sensitive to this compound in vitro and in vivo, both in culture and in animal models of cancer .

Metabolic Pathways

This compound is involved in the purine de novo synthesis pathway . It inhibits the key enzyme of purine synthesis glycinamide ribonucleotide formyltransferase (GARFT) .

Transport and Distribution

This compound is transported into cells via the ubiquitously expressed reduced-folate carrier . It also has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .

Subcellular Localization

It is known that this compound accumulates in the α-FR/endosomal apparatus, leading to slow release into the cytoplasm

Méthodes De Préparation

Le lometrexol est synthétisé par une série de réactions chimiques impliquant la modification de l'acide folique. La voie de synthèse comprend généralement les étapes suivantes :

Matière de départ : La synthèse commence avec l'acide folique ou un dérivé de l'acide folique.

Modifications chimiques : Diverses réactions chimiques, notamment la réduction, l'alkylation et la formylation, sont utilisées pour modifier la structure de l'acide folique.

Produit final : Le produit final, le this compound, est obtenu par des processus de purification et de cristallisation.

Les méthodes de production industrielle du this compound impliquent une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour des rendements et une pureté plus élevés. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour garantir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Le lometrexol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure du this compound, ce qui peut modifier son activité biologique.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé modèle pour étudier les mécanismes des analogues du folate et des antifolates.

Biologie : Les chercheurs utilisent le this compound pour étudier le rôle du métabolisme du folate dans les processus cellulaires et son impact sur la prolifération cellulaire et l'apoptose.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la glycinamide ribonucléotide formyltransférase (GARFT), une enzyme impliquée dans la synthèse de novo des purines . En inhibant la GARFT, le this compound perturbe la production de nucléotides puriques, essentiels à la synthèse de l'ADN et de l'ARN. Cette perturbation conduit à l'inhibition de la prolifération cellulaire et induit l'apoptose dans les cellules cancéreuses en division rapide .

Comparaison Avec Des Composés Similaires

Le lometrexol fait partie d'une classe de composés appelés analogues du folate ou antifolates. Parmi les composés similaires, on trouve :

Méthotrexate : Inhibe la dihydrofolate réductase et est utilisé dans le traitement du cancer et des maladies auto-immunes.

Pemetrexed : Inhibe plusieurs enzymes impliquées dans le métabolisme du folate et est utilisé dans le traitement du cancer du poumon non à petites cellules et du mésothéliome.

Pralatrexate : Cible la dihydrofolate réductase et est utilisé dans le traitement du lymphome à cellules T périphériques.

Raltitrexed : Inhibe la thymidylate synthase et est utilisé dans le traitement du cancer colorectal.

Le this compound est unique par son inhibition spécifique de la glycinamide ribonucléotide formyltransférase, ce qui en fait un outil précieux pour l'étude de la biosynthèse des purines et un agent thérapeutique potentiel pour certains cancers .

Activité Biologique

Lometrexol, chemically known as (6R)-5,10-dideazatetrahydrofolate, is an antifolate compound that acts primarily by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to significant antitumor activity, particularly in cancers resistant to traditional antifolate treatments like methotrexate. However, the clinical application of this compound has been limited due to its associated toxicities.

This compound's mechanism involves the inhibition of GARFT, which is pivotal for the synthesis of purine nucleotides necessary for DNA and RNA synthesis. The compound is polyglutamated within cells, which enhances its retention and potency against rapidly dividing tumor cells. This property allows this compound to exert a cytotoxic effect on cancer cells while potentially sparing normal tissues when used judiciously with folic acid supplementation.

Pharmacokinetics

This compound exhibits complex pharmacokinetics characterized by a three-compartment model. Key pharmacokinetic parameters observed in clinical studies include:

| Parameter | Value |

|---|---|

| Mean Clearance | 1.6 ± 0.6 L/h/m² |

| Volume of Distribution | 8.9 ± 4.1 L/m² |

| Mean Half-Lives | 0.23 ± 0.1 h (initial) |

| 2.9 ± 1.4 h (intermediate) | |

| 25.0 ± 48.7 h (terminal) |

These parameters indicate that this compound is retained in tissues longer than in plasma, suggesting that tissue concentrations may be more indicative of cumulative toxicity than plasma levels alone .

Clinical Studies and Toxicity

Clinical trials have highlighted significant toxicities associated with this compound, including thrombocytopenia, mucositis, and gastrointestinal disturbances. A Phase I study demonstrated that pre-treatment with folic acid could mitigate some of these toxic effects while maintaining therapeutic efficacy against tumors . The following table summarizes key findings from clinical studies:

Case Studies

Several case studies have illustrated the potential benefits and risks of this compound in cancer therapy:

- Case Study 1 : A patient with non-small cell lung cancer exhibited a partial response to this compound after failing multiple lines of chemotherapy. However, they developed severe mucositis requiring dose adjustment and supportive care.

- Case Study 2 : In a cohort of patients treated with this compound combined with folic acid, the incidence of thrombocytopenia was significantly lower compared to historical controls treated without folic acid, suggesting a protective effect against hematologic toxicities.

Preclinical Insights

Preclinical studies have provided valuable insights into optimizing this compound's therapeutic index:

- Folate Deficiency Impact : Research indicates that low dietary folate levels can dramatically increase the lethality of this compound in murine models. Conversely, administering folic acid can restore its antitumor efficacy at non-toxic doses .

- Dose Optimization : The therapeutic activity of this compound is closely tied to dietary folate levels; excessive folate intake can negate its anticancer effects, highlighting the need for careful dietary management during treatment .

Propriétés

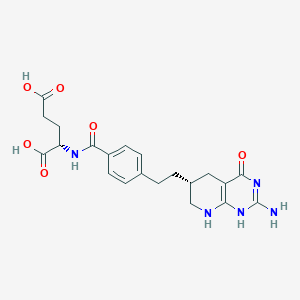

IUPAC Name |

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQBAQVRAURMCL-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909998 | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106400-81-1 | |

| Record name | Lometrexol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lometrexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106400-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMETREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.